![molecular formula C18H25N3O2S B15369699 1-Boc-4-(benzo[D]isothiazol-3-YL-methyl-amino)-piperidine CAS No. 1002355-67-0](/img/structure/B15369699.png)
1-Boc-4-(benzo[D]isothiazol-3-YL-methyl-amino)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Boc-4-(benzo[D]isothiazol-3-YL-methyl-amino)-piperidine is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Boc-4-(benzo[D]isothiazol-3-YL-methyl-amino)-piperidine is an organic compound that has garnered attention due to its potential biological activities, particularly in the field of neuropharmacology. This article aims to explore its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a benzo[d]isothiazole moiety. Its molecular formula is C18H25N3O2S with a molecular weight of approximately 347.475 g/mol. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protective group, which influences its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include the formation of the piperidine ring followed by the introduction of the benzo[d]isothiazole moiety. The reactions can be adapted based on available starting materials and desired yields, often utilizing standard organic synthesis techniques such as coupling reactions and protection-deprotection strategies.
Neuropharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology. The compound shows promise in targeting dopamine and serotonin receptors, which are critical in managing conditions like schizophrenia and depression. In vitro studies suggest that it may possess good receptor selectivity and affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors .
Table 1: Receptor Binding Affinities
Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|
Dopamine D2 | 5 nM | |
Dopamine D3 | 10 nM | |
Serotonin 5-HT1A | 15 nM | |
Serotonin 5-HT2A | 20 nM |
Toxicity and Efficacy
Preliminary studies suggest that this compound may exhibit lower toxicity compared to traditional antipsychotics while maintaining efficacy against psychotic symptoms. This profile makes it a candidate for further development in pharmacotherapy for mental health disorders.
Case Studies
Research has been conducted to evaluate the therapeutic potential of similar compounds in clinical settings. For instance, a study on piperidine derivatives demonstrated their effectiveness in alleviating symptoms of schizophrenia with fewer side effects compared to existing treatments . Another study highlighted the role of receptor interactions in mediating therapeutic effects, indicating that modifications to the molecular structure can enhance biological activity while reducing adverse effects .
Comparative Analysis with Similar Compounds
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Lurasidone | Piperazine linked to benzo[d]isothiazole | Atypical antipsychotic with broad-spectrum efficacy |
Mirtazapine | Tetracyclic compound | Antidepressant with unique norepinephrine mechanism |
Risperidone | Benzisoxazole derivative | Dual action on dopamine D2 and serotonin 5HT2A receptors |
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to these other compounds, particularly regarding receptor selectivity and side effect profiles .
Eigenschaften
CAS-Nummer |
1002355-67-0 |
---|---|
Molekularformel |
C18H25N3O2S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl 4-[1,2-benzothiazol-3-yl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)24-19-16/h5-8,13H,9-12H2,1-4H3 |
InChI-Schlüssel |
JZXBPJQUKZFWME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.